molecular formula C6H7NO4S2 B170708 3-Methanesulfonamidothiophene-2-carboxylic acid CAS No. 132864-57-4

3-Methanesulfonamidothiophene-2-carboxylic acid

Cat. No. B170708
CAS RN: 132864-57-4
M. Wt: 221.3 g/mol
InChI Key: NKUCNZKDJQOJFT-UHFFFAOYSA-N
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Description

3-Methanesulfonamidothiophene-2-carboxylic acid (MSTCA) is an organic acid that has been studied for its potential applications in various scientific research fields. It is a sulfur analog of 3-methanesulfonamido-2-hydroxypropanoic acid (MSPH), and the two compounds share many of the same properties. MSTCA has been used in a variety of laboratory experiments, such as those involving proteins, enzymes, and DNA, as well as in the synthesis of other compounds.

Scientific Research Applications

Synthesis Applications

  • Methanesulfonic acid, a related compound to 3-Methanesulfonamidothiophene-2-carboxylic acid, is used in the synthesis of aromatic and aliphatic benzothiazoles from carboxylic acids. This synthesis is notable for its simplicity and the use of widely available carboxylic acids (Sharghi & Asemani, 2009).
  • Another application is in the one-pot synthesis of 2-substituted benzoxazoles directly from carboxylic acids, where methanesulfonic acid acts as a highly effective catalyst (Kumar, Rudrawar, & Chakraborti, 2008).

Catalytic and Oxidation Processes

  • Methanesulfonic acid, along with manganese dioxide, promotes the direct dehydrogenative alkylation of sp3 C-H bonds adjacent to a heteroatom, offering an environmentally friendly and economical approach (Liu et al., 2013).
  • In the field of catalysis, sulfonic acid functionalized mesoporous SBA-15/SO3H has been studied for the synthesis of xanthenes and bis(indolyl) methanes, demonstrating high yield and environmentally benign conditions (Naik, Sachdev, & Dubey, 2010).

Esterification and Acylation Reactions

  • Methanesulfonic acid is utilized in esterification reactions with alkyl halides, serving as an environmentally friendly method for the protection of acids (Brinchi, Germani, & Savelli, 2003).
  • It also catalyzes the cyclization of 3-arylpropanoic and 4-arylbutanoic acids to produce 1-indanones and 1-tetralones, offering a non-sulfonating alternative to traditional Friedel-Crafts catalysts (Premasagar, Palaniswamy, & Eisenbraun, 1981).

Environmental and Analytical Applications

  • In environmental studies, methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur and is used by various aerobic bacteria as a source of sulfur for growth (Kelly & Murrell, 1999).
  • For analytical purposes, methanesulfonic acid aids in the hydrolysis of proteins for improved determination of seleno-methionine in biological samples like yeast and nuts (Wrobel et al., 2003).

properties

IUPAC Name

3-(methanesulfonamido)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S2/c1-13(10,11)7-4-2-3-12-5(4)6(8)9/h2-3,7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUCNZKDJQOJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132864-57-4
Record name 3-methanesulfonamidothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methyl 3-(methylsulfonamido)thiophene-2-carboxylate (Int. 37) (193 mg, 0.820 mmol) in aqueous 2M NaOH (4.10 ml, 8.20 mmol) and THF (4.1 ml) was heated under microwaves irradiation at 80° C. for 30 minutes. 2N HCl was added (pH=2) and the mixture was extracted with EtOAc (×3). The combined organic layers were dried over Na2SO4 and evaporated to dryness affording 3-(methylsulfonamido)thiophene-2-carboxylic acid (Int. 38) (180 mg, 0.814 mmol, MS/ESI+221.8 [MH]+).
Quantity
193 mg
Type
reactant
Reaction Step One
Name
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
4.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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